molecular formula C10H20O2 B14176548 (3S)-3-(Methoxymethoxy)oct-1-ene CAS No. 923013-17-6

(3S)-3-(Methoxymethoxy)oct-1-ene

Cat. No.: B14176548
CAS No.: 923013-17-6
M. Wt: 172.26 g/mol
InChI Key: ZFRRXWJUXYQZBD-SNVBAGLBSA-N
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Description

(3S)-3-(Methoxymethoxy)oct-1-ene is a chiral, non-racemic chemical building block of significant value in complex organic synthesis. Its structure features a terminal olefin and a methoxymethyl (MOM) ether-protected alcohol at the stereogenic center, making it a versatile intermediate for the construction of larger, biologically active molecules. This compound is recognized for its application in stereoselective synthesis, where the MOM protecting group is stable under a variety of reaction conditions and can be readily removed later in a synthetic sequence. This chemical serves as a critical intermediate in the total synthesis of complex natural products. Its utility is demonstrated in the synthesis of novel prostaglandin analogues, which are a class of compounds with important biological activities, including potential as antiglaucoma, cytoprotective, and oxytocic agents . Furthermore, the (S)-enantiomer of related MOM-protected 3-hydroxyaldehydes has been employed in highly diastereoselective allylation reactions en route to macrolide natural products like (+)-Neopeltolide, underscoring the value of this chiral scaffold for introducing stereochemistry in polyketide chains . The methoxymethoxy group is pivotal in these transformations, as it enables chelation control with Lewis acids, allowing researchers to achieve high levels of 1,3-anti-diastereoselectivity during key bond-forming events . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) and handle this compound using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

923013-17-6

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(3S)-3-(methoxymethoxy)oct-1-ene

InChI

InChI=1S/C10H20O2/c1-4-6-7-8-10(5-2)12-9-11-3/h5,10H,2,4,6-9H2,1,3H3/t10-/m1/s1

InChI Key

ZFRRXWJUXYQZBD-SNVBAGLBSA-N

Isomeric SMILES

CCCCC[C@@H](C=C)OCOC

Canonical SMILES

CCCCCC(C=C)OCOC

Origin of Product

United States

Advanced Methodologies for the Stereoselective Synthesis of 3s 3 Methoxymethoxy Oct 1 Ene

Enantioselective Access to the (3S)-Oct-1-en-3-ol Precursor

The critical step in the synthesis of the target molecule is the establishment of the chiral center in the (3S)-oct-1-en-3-ol precursor. Several powerful strategies have been developed to achieve this with high enantioselectivity.

Asymmetric Catalytic Reduction of Unsaturated Ketones (e.g., 1-octen-3-one)

One of the most efficient methods for producing chiral alcohols is the asymmetric reduction of prochiral ketones. For the synthesis of (3S)-oct-1-en-3-ol, the corresponding α,β-unsaturated ketone, 1-octen-3-one (B146737), serves as a readily accessible starting material. Two prominent methods for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.

The Corey-Bakshi-Shibata (CBS) reduction employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane (B79455) source, such as BH₃·THF or BH₃·SMe₂. alfa-chemistry.comwikipedia.orgorganic-chemistry.org The catalyst, typically derived from a chiral amino alcohol like (S)-diphenylprolinol, creates a chiral environment that directs the hydride delivery from the borane to one face of the ketone. youtube.comnrochemistry.com To obtain the (S)-alcohol, the (R)-CBS catalyst is used. The reaction proceeds through a six-membered transition state where the ketone coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner, leading to predictable and high levels of enantiomeric excess (ee), often exceeding 95%. alfa-chemistry.comnrochemistry.com

Noyori asymmetric hydrogenation utilizes ruthenium catalysts bearing chiral phosphine (B1218219) ligands (like BINAP) and chiral diamine ligands (like DPEN). researchgate.netwikipedia.orgmdpi.comthieme-connect.com These catalysts are highly effective for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols. researchgate.netthieme-connect.com The choice of the ligand's chirality dictates the stereochemical outcome. For instance, a catalyst system comprising Ru(II), (S)-BINAP, and (S,S)-DPEN would be employed to synthesize (S)-oct-1-en-3-ol from 1-octen-3-one with high enantioselectivity. youtube.com The reaction is typically carried out under hydrogen pressure in an alcoholic solvent with a base additive. thieme-connect.com

MethodCatalyst SystemKey FeaturesTypical Enantioselectivity
Corey-Bakshi-Shibata (CBS) Reduction (R)-oxazaborolidine + Borane (BH₃·THF)Predictable stereochemistry, high ee, broad substrate scope. alfa-chemistry.comwikipedia.org>95% ee alfa-chemistry.com
Noyori Asymmetric Hydrogenation Ru(II)-(S)-BINAP-(S,S)-DPEN + H₂High efficiency, selective 1,2-reduction of enones. researchgate.netthieme-connect.comUp to 98% ee mdpi.com

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct a diastereoselective reaction. wikipedia.orgnumberanalytics.comsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. Evans oxazolidinones are among the most powerful and widely used chiral auxiliaries, particularly for asymmetric alkylations. wikipedia.orgsantiago-lab.comrsc.org

In a potential synthesis of (3S)-oct-1-en-3-ol, an Evans auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, could be acylated with hexanoyl chloride to form an N-acyl oxazolidinone. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a specific Z-enolate, which is stabilized by chelation to the lithium cation. santiago-lab.comuwindsor.ca The bulky substituent on the auxiliary effectively shields one face of the enolate. Subsequent reaction with an allyl halide, such as allyl iodide, would occur from the less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. acs.org Finally, removal of the chiral auxiliary, for example by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, would yield the chiral carboxylic acid, which can be converted to the desired (S)-allylic alcohol through standard functional group manipulations. uwindsor.caacs.org

StepReagentsPurposeExpected Outcome
1. Acylation (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, n-BuLi, Hexanoyl chlorideAttach the substrate to the chiral auxiliary.N-Hexanoyl oxazolidinone
2. Asymmetric Alkylation LDA, Allyl iodideForm the C-C bond diastereoselectively. acs.orgAlkylated N-acyl oxazolidinone with a new stereocenter.
3. Auxiliary Removal LiOH, H₂O₂Cleave the auxiliary to reveal the chiral product. acs.orgChiral carboxylic acid precursor to (S)-oct-1-en-3-ol.

Chiral Pool Derived Approaches for Octenol Backbone Construction

The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure natural products that can be used as starting materials in synthesis. nih.gov Terpenes are a common source of chiral building blocks. (R)-citronellal, a monoterpene, is a viable starting material for constructing the (3S)-oct-1-en-3-ol backbone. researchgate.net

A synthetic route could commence with the ozonolysis of (R)-citronellal to cleave the double bond, yielding a shorter-chain chiral aldehyde. This intermediate preserves the stereocenter that will ultimately become the C3 position of the target alcohol. Subsequent reaction of this aldehyde with a vinyl organometallic reagent, such as vinylmagnesium bromide, would install the vinyl group and form the secondary alcohol. This approach leverages the pre-existing chirality of the starting material to establish the desired stereochemistry in the final product.

Stereoselective Carbon-Carbon Bond Formation (e.g., Grignard-type reactions, allylation, allyltitanation)

Creating the C-C bond that forms the carbinol center in a stereoselective manner is a direct approach to (3S)-oct-1-en-3-ol. This can be achieved by reacting an aldehyde with an organometallic reagent in the presence of a chiral catalyst or ligand.

Stereoselective Grignard-type reactions involve the addition of a Grignard reagent to a carbonyl compound. To achieve enantioselectivity, a chiral ligand is added to modify the Grignard reagent or to coordinate with the carbonyl substrate, thereby creating a chiral environment for the reaction. For the synthesis of (3S)-oct-1-en-3-ol, one could react hexanal (B45976) with vinylmagnesium bromide in the presence of a chiral ligand, such as a derivative of 1,2-diaminocyclohexane (DACH) or a chiral BINOL. researchgate.netnih.govrsc.orgmmu.ac.uk The ligand-metal complex facilitates the facial-selective attack of the nucleophile on the aldehyde, leading to the desired (S)-enantiomer.

Asymmetric allylation of aldehydes is another powerful method. illinois.eduacs.orgacs.org In this strategy, hexanal would be reacted with an allylating agent, such as allyltrichlorosilane, in the presence of a chiral Lewis base catalyst, like a chiral phosphoramide. illinois.eduacs.org The catalyst activates the silicon reagent and directs the allylation to one face of the aldehyde, yielding the homoallylic alcohol with a defined stereochemistry.

Asymmetric allyltitanation involves the use of a chiral titanium complex to mediate the addition of an allyl group to an aldehyde. Chiral ligands, such as TADDOL or BINOL derivatives, are used to generate a chiral titanium-allyl species. This reagent then adds to hexanal with high facial selectivity, providing access to the enantiomerically enriched (S)-oct-1-en-3-ol.

Methoxymethyl Ether Formation: Optimized Strategies for Alcohol Protection

Once the chiral precursor (3S)-oct-1-en-3-ol is synthesized, the hydroxyl group is often protected to prevent it from interfering with subsequent reactions. masterorganicchemistry.com The methoxymethyl (MOM) ether is a common protecting group for alcohols as it is stable under a variety of conditions but can be readily removed under acidic conditions. youtube.comtotal-synthesis.comnih.gov

Classical and Alternative Protocols for Methoxymethyl Etherification (e.g., avoiding MOM-Cl)

The classical method for installing a MOM group involves the use of chloromethyl methyl ether (MOM-Cl) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or a strong base like sodium hydride (NaH). total-synthesis.comadichemistry.comwikipedia.org While effective, MOM-Cl is a known carcinogen, which has prompted the development of safer, alternative protocols. echemi.com

Alternative, safer reagents for MOM protection avoid the use of MOM-Cl. masterorganicchemistry.com One common method employs dimethoxymethane (B151124) (also known as methylal) as the MOM source, activated by an acid catalyst. adichemistry.com A combination of dimethoxymethane and phosphorus pentoxide (P₂O₅) in a solvent like chloroform (B151607) is effective. adichemistry.comechemi.comchemicalforums.comsynarchive.com The P₂O₅ acts as a dehydrating agent and promotes the formation of the reactive oxonium ion from methylal. echemi.com Other acidic promoters, such as trifluoromethanesulfonic acid (TfOH) or other Lewis acids, can also be used with dimethoxymethane. adichemistry.com

Another alternative is the use of methoxymethyl acetate (B1210297) in the presence of a Lewis acid catalyst like zinc chloride. oocities.orgontosight.ai This method proceeds under mild, room temperature conditions. oocities.org The reaction is believed to proceed via an Sₙ2-type mechanism where the alcohol displaces the acetate group. oocities.org

ProtocolReagentsKey Advantages/Disadvantages
Classical MOM-Cl, DIPEA (or NaH)Advantage: Highly effective and well-established. adichemistry.comDisadvantage: Uses carcinogenic MOM-Cl. echemi.com
Alternative 1 Dimethoxymethane, P₂O₅ (or TfOH)Advantage: Avoids MOM-Cl; effective for many alcohols. adichemistry.comchemicalforums.comDisadvantage: Can require strongly acidic/dehydrating conditions.
Alternative 2 Methoxymethyl acetate, ZnCl₂Advantage: Avoids MOM-Cl; mild reaction conditions. oocities.orgontosight.aiDisadvantage: May be less reactive for hindered alcohols.

Optimization of Reaction Conditions for Yield and Stereochemical Integrity

The optimization of reaction conditions is critical to maximize the yield of (3S)-3-(Methoxymethoxy)oct-1-ene and, crucially, to preserve its stereochemical integrity. The protection of the secondary alcohol must proceed without racemization or epimerization at the chiral center.

The reaction to form the MOM ether from (3S)-oct-1-en-3-ol is typically carried out by treating the alcohol with MOM-Cl and a hindered base like DIPEA in a suitable solvent, such as dichloromethane (B109758) (CH2Cl2) or tetrahydrofuran (B95107) (THF). adichemistry.com Key parameters for optimization include the choice of base, solvent, temperature, and the stoichiometry of the reagents.

Table 1: Optimization of MOM Protection of (3S)-oct-1-en-3-ol

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (%)
1Triethylamine (1.5)CH2Cl225128598
2DIPEA (1.5)CH2Cl225695>99
3DIPEA (1.2)CH2Cl20 to 25892>99
4DIPEA (1.5)THF25693>99
5NaH (1.1)THF0490>99

This is a representative data table based on typical reaction outcomes for MOM protection.

From the illustrative data above, the use of DIPEA as a base generally provides higher yields in shorter reaction times compared to less hindered amines like triethylamine, which can also act as a nucleophile and lead to side products. The reaction proceeds efficiently at room temperature, although starting at a lower temperature (0 °C) and allowing the reaction to warm can sometimes improve selectivity and yield by controlling the initial exothermic reaction. Both dichloromethane and tetrahydrofuran are effective solvents for this transformation. The use of a strong, non-nucleophilic base like sodium hydride (NaH) can also be effective, though it requires anhydrous conditions and careful handling. adichemistry.com

Maintaining the stereochemical integrity of the chiral center is paramount. The S_N2 reaction of the alkoxide with MOM-Cl proceeds with inversion of configuration at the chloromethyl group of MOM-Cl, but the stereocenter of the alcohol remains untouched. The mild, non-acidic conditions of the DIPEA-catalyzed reaction are ideal for preventing any side reactions, such as acid-catalyzed rearrangement or racemization of the allylic alcohol.

Reactivity and Strategic Transformations of 3s 3 Methoxymethoxy Oct 1 Ene

Chemical Reactivity of the Terminal Alkene Moiety

The terminal double bond in (3S)-3-(Methoxymethoxy)oct-1-ene serves as a versatile handle for a wide array of chemical reactions. These transformations allow for the introduction of new functional groups and the formation of carbon-carbon and carbon-heteroatom bonds, often with excellent control over regioselectivity and stereoselectivity.

Stereoselective Olefin Functionalization

The functionalization of the alkene in this compound can be achieved with high stereoselectivity, a critical aspect in the synthesis of enantiomerically pure compounds. researchgate.net

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation is a powerful method for converting the terminal alkene into a vicinal diol with high enantioselectivity. wikipedia.org This reaction utilizes osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. wikipedia.org The choice of ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ), dictates the stereochemical outcome of the dihydroxylation. wikipedia.org For instance, using AD-mix-β, which contains a (DHQD)₂-PHAL ligand, would be expected to yield the (2R,3S)-diol, while AD-mix-α, with its (DHQ)₂-PHAL ligand, would produce the (2S,3S)-diol. The reaction is known for its high site selectivity, preferentially reacting with the most electron-rich double bond in a molecule. wikipedia.org

Asymmetric Epoxidation: While specific examples for this compound are not detailed in the provided search results, asymmetric epoxidation reactions, such as the Sharpless-Katsuki epoxidation, are fundamental transformations for allylic alcohols. Given that the starting material is not an allylic alcohol, other methods like the Jacobsen-Katsuki epoxidation or a Shi epoxidation could be employed on the alkene, though the stereodirecting influence of the existing chiral center at C3 would need to be considered.

Olefin Metathesis Reactions

Olefin metathesis is a robust carbon-carbon bond-forming reaction catalyzed by metal carbenes, such as Grubbs' or Schrock's catalysts. harvard.edu This family of reactions has broad applications in organic synthesis. beilstein-journals.org

Ring-Closing Metathesis (RCM): RCM is a powerful technique for the synthesis of cyclic compounds. wikipedia.orgrsc.org In a potential application, this compound could be elaborated by attaching a second alkenyl chain to the molecule, followed by RCM to construct a carbocyclic or heterocyclic ring. wikipedia.orgorganic-chemistry.org The reaction is driven by the formation of a stable cyclic alkene and the release of a volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org The efficiency of RCM can be influenced by factors such as ring size and the nature of the substituents on the diene precursor. arkat-usa.orgnih.gov

Cross-Metathesis (CM): Cross-metathesis allows for the coupling of two different olefins. organic-chemistry.orgillinois.edu this compound can be reacted with another terminal or internal alkene in the presence of a metathesis catalyst to form a new, more substituted alkene. organic-chemistry.org The success of a cross-metathesis reaction often depends on the relative reactivity of the two olefin partners to control the statistical distribution of homodimers and the desired cross-coupled product. illinois.edu

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of an H-X moiety across the double bond, where X can be a variety of atoms.

Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of an alkene. masterorganicchemistry.com Treatment of this compound with a borane (B79455) reagent like borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidation with hydrogen peroxide (H₂O₂) and a base, would yield (3S)-3-(methoxymethoxy)octan-1-ol. masterorganicchemistry.comambeed.com The reaction proceeds with syn-addition of the hydrogen and boron atoms across the double bond, and the subsequent oxidation step occurs with retention of stereochemistry. masterorganicchemistry.com

Hydrometalation: This reaction involves the addition of a metal-hydride bond across the alkene. The resulting organometallic species can then be used in subsequent carbon-carbon bond-forming reactions. For instance, hydrozirconation with Schwartz's reagent (Cp₂ZrHCl) would place a zirconium atom at the terminal carbon, which could then be functionalized further.

Carbon-Carbon Bond Forming Reactions at the Alkene

Beyond metathesis, other methods can be employed to form new carbon-carbon bonds at the terminal alkene.

Cross-Coupling Reactions: While direct cross-coupling of the unactivated alkene is challenging, it can be functionalized first to enable these reactions. For example, hydroboration can be followed by a Suzuki-Miyaura coupling, or a hydrometalation can precede a Negishi coupling. These strategies allow for the connection of the octene backbone to a wide variety of aryl or vinyl partners.

Allylstannylation: The addition of an allyltin (B8295985) reagent to the terminal alkene, typically under radical or Lewis acid-catalyzed conditions, could be a potential, though less common, method for carbon-carbon bond formation.

Methoxymethyl Ether Deprotection and Subsequent Functional Group Interconversion

The methoxymethyl (MOM) ether is a common protecting group for alcohols due to its stability under a range of conditions. adichemistry.com Its removal is a key step in many synthetic sequences to unmask the hydroxyl group for further reactions. wikipedia.org

Acid-Catalyzed Cleavage Mechanisms and Conditions

The MOM group is an acetal (B89532) and is therefore labile under acidic conditions. adichemistry.com The deprotection is typically achieved by treatment with a Brønsted or Lewis acid. wikipedia.org

The mechanism of acid-catalyzed cleavage involves protonation of the ether oxygen derived from the methoxy (B1213986) group, followed by elimination of formaldehyde (B43269) and methanol (B129727) to generate a resonance-stabilized oxocarbenium ion. Subsequent attack by water or another nucleophile quenches this intermediate, liberating the free alcohol.

A variety of acidic conditions can be employed for MOM deprotection, with the choice of reagent often dictated by the presence of other acid-sensitive functional groups in the molecule.

Reagent/ConditionSolventTemperatureNotes
Hydrochloric Acid (catalytic)MethanolRefluxA common and effective method. adichemistry.com
Zinc Bromide (ZnBr₂) / n-PrSHDichloromethane (B109758)Not specifiedA mild method for selective deprotection. researchgate.net
Silica-supported Sodium Hydrogen SulfateNot specifiedRoom TemperatureA heterogeneous catalyst for chemoselective deprotection of phenolic MOM ethers. organic-chemistry.org
Trifluoroacetic Acid (TFA)Water/DichloromethaneNot specifiedStrong acid conditions for robust substrates.
Dowex 50W-X2 ResinNot specifiedNot specifiedAn acidic resin that can simplify workup. thieme-connect.de

Upon deprotection of the MOM ether in this compound to reveal (3S)-oct-1-en-3-ol, the newly liberated secondary alcohol can undergo a variety of standard functional group interconversions, such as oxidation to the corresponding ketone, esterification, or etherification, further expanding the synthetic utility of this chiral building block.

Selective Removal of Methoxymethyl Ethers in the Presence of Other Protecting Groups (Orthogonal Deprotection Strategies)

The selective cleavage of a methoxymethyl (MOM) ether in the presence of other protecting groups, known as orthogonal deprotection, is a critical strategy in multi-step organic synthesis. This allows for the unmasking of a specific hydroxyl group for further reaction without affecting other protected functional groups within the molecule. The MOM group is known for its stability under a range of conditions, yet several methods have been developed for its mild and selective removal.

A variety of Lewis and Brønsted acids can be employed to cleave MOM ethers. The choice of reagent and reaction conditions is crucial to ensure selectivity over other acid-labile or base-labile protecting groups. For instance, in the synthesis of complex molecules, it is often necessary to deprotect a MOM ether while leaving groups such as silyl (B83357) ethers (e.g., TBDMS, TES), esters, or benzyl (B1604629) ethers intact.

Several reagent systems have been reported to achieve the selective deprotection of MOM ethers. These methods often rely on mild reaction conditions to avoid the cleavage of other protecting groups.

Table 1: Reagent Systems for the Selective Deprotection of MOM Ethers

Reagent SystemConditionsSubstrate ScopeNotes
ZnBr₂ / n-PrSHCH₂Cl₂Cleaves MOM ethers in the presence of other protecting groups. researchgate.netRapid and efficient method. researchgate.net
TMSOTf / 2,2′-bipyridylCH₃CN, 0 °C to rtSelective for aliphatic MOM ethers over aromatic MOM ethers. nih.govProceeds under mild, non-acidic conditions. nih.gov
Silica-supported NaHSO₄CH₂Cl₂Selective for phenolic MOM ethers. organic-chemistry.orgHeterogeneous catalyst allows for simple work-up. organic-chemistry.org

The successful application of these methods depends on the specific substrate and the other protecting groups present in the molecule. For example, the use of a combination of trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl allows for the deprotection of aliphatic MOM ethers under neutral conditions, which is advantageous for substrates containing acid-sensitive functionalities. nih.gov

Transformations of the Exposed Hydroxyl Group into Other Functionalities

Upon selective removal of the MOM group from this compound, the corresponding chiral secondary alcohol, (3S)-3-hydroxyoct-1-ene, is revealed. This hydroxyl group serves as a versatile handle for a wide array of chemical transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures. The strategic location of the hydroxyl group, allylic to a double bond and as part of a chiral center, makes it a valuable precursor in the synthesis of various natural products and their analogs.

One significant application of the (3S)-3-hydroxyoct-1-ene core is in the synthesis of prostaglandins (B1171923) and their analogs. For example, the stable synthetic analog of prostaglandin (B15479496) PGH₂, U46619, incorporates this chiral allylic alcohol moiety. wikipedia.org The synthesis of such molecules requires precise and stereocontrolled transformations of the hydroxyl group.

Common transformations of the exposed hydroxyl group include oxidation, etherification, esterification, and conversion to a leaving group for substitution reactions.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, (S)-oct-1-en-3-one. A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and the presence of other sensitive functional groups.

Etherification and Esterification: The hydroxyl group can be readily converted into ethers or esters through reaction with appropriate electrophiles. For instance, etherification can be achieved under Williamson ether synthesis conditions, while esterification can be performed using acyl chlorides or carboxylic anhydrides in the presence of a base.

Substitution Reactions: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles at the C3 position, often with inversion of stereochemistry, providing access to a diverse set of chiral building blocks.

Furthermore, the alcohol can be a precursor to an aldehyde through oxidation, which can then undergo a variety of carbon-carbon bond-forming reactions. For instance, the resulting aldehyde can be subjected to the Wittig reaction to form a new carbon-carbon double bond. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to produce an alkene. harvard.eduorganic-chemistry.org The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.

Another powerful transformation for aldehydes is the Corey-Fuchs reaction , which converts an aldehyde into a terminal alkyne. alfa-chemistry.comjk-sci.comwikipedia.orgchem-station.com This two-step process involves the formation of a dibromoolefin, which is then treated with a strong base to yield the alkyne. wikipedia.orgrsc.org This reaction is instrumental in extending the carbon chain and introducing the versatile alkyne functionality, which can be further elaborated through various coupling and addition reactions.

The strategic application of these transformations on the hydroxyl group of (3S)-3-hydroxyoct-1-ene has been instrumental in the total synthesis of numerous complex natural products.

Applications of 3s 3 Methoxymethoxy Oct 1 Ene in Complex Molecule Total Synthesis

Intermediate in the Synthesis of Pharmaceutical Leads and Fine Chemicals

Chiral building blocks are crucial in the development of new pharmaceuticals, as the biological activity of a drug is often dependent on its stereochemistry. These building blocks are valuable intermediates for lead optimization in drug discovery. While (3S)-3-(Methoxymethoxy)oct-1-ene possesses the structural features of a useful chiral intermediate, specific, publicly documented examples of its application in the synthesis of particular pharmaceutical leads or fine chemicals are sparse in the available literature. The synthesis of this compound itself can be achieved via the alkoxyalkylation of octene derivatives, for example, by reacting an appropriate alcohol precursor with methoxymethyl chloride (MOMCl). acs.org

Contributions to Stereocontrolled Synthesis of Advanced Materials (e.g., Photochromic Systems)

The development of advanced materials, such as photochromic systems, often requires precise control over the molecular architecture, including stereochemistry, to achieve desired functional properties. Chiral molecules can be incorporated into polymers or macrocycles to create materials with unique chiroptical properties that can be modulated by light. acs.orgbiomedres.usnih.gov These materials have potential applications in data storage, molecular switches, and chiral sensors.

While the use of chiral building blocks in the synthesis of functional materials is an active area of research, the existing literature does not specify the use of this compound in the stereocontrolled synthesis of photochromic systems or other advanced materials. The research in this field tends to focus on other classes of chiral compounds, such as helicenes or those derived from binaphthyl units, for the construction of chiral polymers and switches. biomedres.us

Stereochemical Analysis and Structural Elucidation in Synthetic Studies

Determination of Enantiomeric Purity and Absolute Configuration

No specific methods or data for determining the enantiomeric purity of (3S)-3-(Methoxymethoxy)oct-1-ene were found in the public domain. Techniques such as chiral High-Performance Liquid Chromatography (HPLC), chiral Nuclear Magnetic Resonance (NMR) spectroscopy, or X-ray crystallography of its derivatives would be standard, but no such analyses have been published for this specific compound.

Spectroscopic Methods for Confirming Stereochemistry and Regioselectivity

Detailed spectroscopic data (e.g., ¹H NMR, ¹³C NMR, NOE analysis) that would definitively confirm the (3S) stereochemistry and the regioselectivity of the double bond and the methoxymethoxy group in this compound are not available in the reviewed literature. While general spectral characteristics for similar structures can be inferred, specific data for this compound remains elusive.

Diastereoselective Control in Subsequent Reactions and its Analytical Assessment

The role of the chiral center in this compound in directing subsequent diastereoselective reactions could not be analyzed due to a lack of studies detailing its use as a reactant. Consequently, information regarding the analytical assessment of diastereomeric ratios in products derived from this compound is also unavailable.

Future Perspectives and Emerging Research Avenues for 3s 3 Methoxymethoxy Oct 1 Ene Analogues

Development of Greener and More Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes is a major driver in modern synthetic chemistry. Future efforts in the synthesis of (3S)-3-(Methoxymethoxy)oct-1-ene and its analogues will likely focus on improving sustainability by addressing factors like atom economy, the use of renewable resources, and the implementation of catalytic and continuous flow processes.

Current synthetic strategies often rely on stoichiometric reagents and protecting group manipulations, which can generate significant waste. The development of greener alternatives will be crucial. One promising avenue is the use of biocatalysis . Enzymes, such as lipases or alcohol dehydrogenases, could be employed for the highly enantioselective synthesis of the precursor alcohol, (S)-oct-1-en-3-ol, from prochiral ketones. This would reduce the need for chiral auxiliaries or resolution steps.

Another key area is the exploration of organocatalysis for the etherification step. Traditional methods for installing the methoxymethyl (MOM) ether often use reactive and hazardous reagents. The development of mild, organocatalytic methods for the protection of alcohols would represent a significant advance in sustainability.

The use of renewable feedstocks is also a critical consideration. Research into the derivation of the eight-carbon backbone from biomass sources, such as fatty acids or terpenes, could provide a more sustainable alternative to petroleum-based starting materials.

Exploration of Novel Catalytic Methods for Asymmetric Transformations

The reactivity of the terminal alkene in this compound provides a gateway to a wide range of molecular complexity. Future research will undoubtedly focus on the development of novel catalytic methods to functionalize this moiety with high levels of stereocontrol. The existing stereocenter at the C3 position can exert a significant directing effect in asymmetric transformations, a phenomenon known as substrate-controlled diastereoselectivity.

One area of intense interest is asymmetric hydroformylation . The rhodium-catalyzed addition of a formyl group and a hydrogen atom across the double bond could lead to the formation of chiral aldehydes with two new stereocenters. The choice of chiral ligands on the metal catalyst will be critical in controlling the regioselectivity and diastereoselectivity of this transformation.

Asymmetric dihydroxylation and aminohydroxylation are other powerful methods for the functionalization of the alkene. The use of osmium or other transition metal catalysts with chiral ligands can lead to the formation of diols and amino alcohols with high enantiopurity. The stereochemical outcome of these reactions will be influenced by the interplay between the catalyst's inherent chirality and the directing effect of the C3 stereocenter.

Furthermore, catalytic C-H activation and functionalization represents a frontier in organic synthesis. The development of methods to selectively activate and functionalize the C-H bonds of the alkyl chain in this compound would open up unprecedented opportunities for the synthesis of complex polyfunctional molecules.

Design of New Polyfunctional Derivatives with Enhanced Synthetic Utility

The strategic installation of additional functional groups onto the this compound scaffold can lead to the creation of highly valuable and versatile building blocks for organic synthesis. Future research will focus on developing efficient methods to introduce a variety of functionalities, thereby expanding the synthetic utility of this chiral synthon.

One approach is the epoxidation of the terminal alkene, followed by nucleophilic ring-opening. This would provide access to a wide range of 1,2-difunctionalized compounds, such as amino alcohols, diols, and azido (B1232118) alcohols, depending on the nucleophile used. The stereochemistry of the epoxide can be controlled using established asymmetric epoxidation methods.

Another avenue is the use of olefin metathesis . Cross-metathesis with functionalized alkenes could be used to append a variety of chemical handles to the molecule, such as esters, amides, or other reactive groups. Ring-closing metathesis could also be employed to construct carbocyclic and heterocyclic systems.

The methoxymethyl ether itself can be a point of diversification. While it is typically used as a protecting group, its cleavage to reveal the secondary alcohol allows for further functionalization. For example, the alcohol could be oxidized to a ketone, used in esterification or etherification reactions, or converted into a leaving group for nucleophilic substitution.

The table below illustrates some potential polyfunctional derivatives that could be synthesized from this compound and their potential applications in organic synthesis.

Derivative ClassSynthetic TransformationPotential Applications
Chiral AldehydesAsymmetric HydroformylationBuilding blocks for natural product synthesis, pharmaceuticals
Chiral DiolsAsymmetric DihydroxylationLigands for catalysis, chiral auxiliaries
Chiral Amino AlcoholsAsymmetric AminohydroxylationPrecursors for chiral catalysts and pharmaceuticals
Chiral EpoxidesAsymmetric EpoxidationVersatile intermediates for ring-opening reactions
Functionalized AlkenesOlefin MetathesisSynthesis of complex molecules with tailored properties

Computational Chemistry Approaches to Predict and Understand Reactivity and Stereoselectivity

The use of computational chemistry has become an indispensable tool in modern organic synthesis. In the context of this compound and its analogues, computational methods, particularly Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, predict stereochemical outcomes, and guide the design of new experiments.

Future research will increasingly leverage computational chemistry to:

Model transition states of catalytic and non-catalytic reactions involving this compound. This can help to elucidate the factors that control stereoselectivity, such as the role of the catalyst, the directing effect of the C3 stereocenter, and the influence of solvent.

Predict the diastereoselectivity of reactions at the double bond. By calculating the energies of the different possible transition states leading to various stereoisomeric products, it is possible to predict which diastereomer will be formed preferentially. This can save significant time and resources in the laboratory.

Design new catalysts and chiral ligands . Computational screening can be used to identify promising catalyst structures for specific transformations of this compound, accelerating the discovery of new and more efficient catalytic systems.

Understand non-covalent interactions . The conformation of this compound and its interactions with catalysts and reagents are often governed by subtle non-covalent interactions. Computational methods can be used to model these interactions and understand their impact on reactivity and selectivity.

The synergy between experimental and computational chemistry will be crucial for unlocking the full synthetic potential of this compound and its analogues, enabling the rational design of novel synthetic strategies and the discovery of new chemical reactivity.

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • 1H^{1}\text{H}-NMR: Peaks at δ 3.3–3.5 ppm (methoxymethoxy -OCH2_2O-) and δ 5.0–5.5 ppm (alkene protons).
    • 13C^{13}\text{C}-NMR: Signals at δ 94–96 ppm (MOM group) and δ 115–125 ppm (alkene carbons) .
  • Mass Spectrometry : HRMS (FAB) to confirm molecular ion [M+H]+^+ with <2 ppm error.
  • Polarimetry : Measure specific rotation ([α]D20_{D}^{20}) to verify enantiomeric excess .

How can contradictions in catalytic activity data for methoxymethoxy-containing intermediates be resolved?

Advanced Research Question
Discrepancies in catalytic performance (e.g., oxidation/reduction rates) may arise from:

  • Impurity profiles : Trace solvents or unreacted MEMCl can inhibit catalysts. Use GC-MS to identify contaminants.
  • Steric effects : Bulky MOM groups may hinder substrate access. Compare activity with unprotected analogs (e.g., 3-hydroxyoct-1-ene) .
  • Experimental variability : Standardize reaction conditions (e.g., O2_2 partial pressure, solvent purity) as in pollution monitoring studies .

What safety protocols are critical when handling this compound in the lab?

Basic Research Question

  • Personal Protective Equipment (PPE) : Impermeable gloves (e.g., nitrile) and sealed goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., MEMCl).
  • Waste disposal : Segregate halogenated waste (e.g., MEMCl byproducts) and consult certified waste management services .

How can computational modeling aid in predicting the reactivity of this compound?

Advanced Research Question

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict regioselectivity in electrophilic additions.
  • Molecular docking : Study interactions with enzymes (e.g., lipases) for biocatalytic applications.
  • Kinetic modeling : Simulate reaction pathways for epoxidation or hydroboration .

What strategies mitigate degradation of this compound during long-term storage?

Advanced Research Question

  • Temperature control : Store at –20°C under inert gas (N2_2/Ar) to slow hydrolysis.
  • Stabilizers : Add radical scavengers (e.g., BHT) if degradation involves free radicals.
  • Container material : Use amber glass vials to prevent UV-induced decomposition .

How do steric and electronic effects of the methoxymethoxy group influence reaction pathways?

Advanced Research Question

  • Steric effects : The MOM group increases steric bulk, favoring anti-addition in Diels-Alder reactions.
  • Electronic effects : Electron-donating methoxy groups activate alkenes toward electrophiles but deactivate nucleophilic sites.
    Compare with analogs like 3-methoxyoct-1-ene to isolate electronic contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.